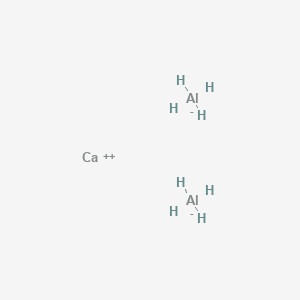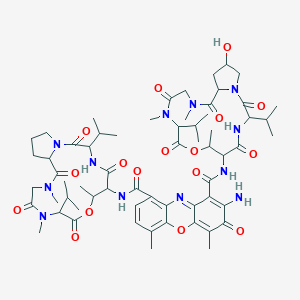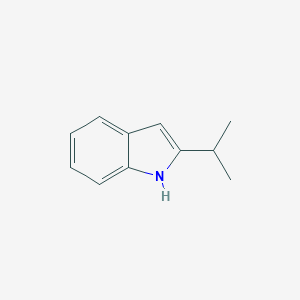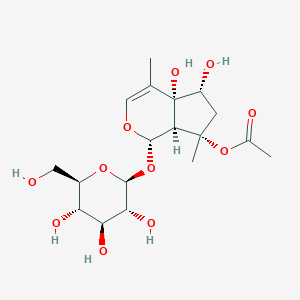
Lamioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamioside is a naturally occurring compound that has been found in various plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Iridoid Glucosides from Lamium amplexicaule
Lamioside, along with other iridoid glucosides like lamalbid, shanzhiside methyl ester, and barlerin, has been isolated from the whole plant of Lamium amplexicaule L. This study by Kobayashi et al. (1986) delves into the structural analysis of these compounds, particularly focusing on their conformations in solution as deduced from proton nuclear magnetic resonance spectral analyses (Kobayashi, Mima, Kihara, & Imakura, 1986).
Immunomodulatory Properties of Achyrocline satureioides
Cosentino et al. (2008) investigated the immunomodulatory effects of Achyrocline satureioides (Lam.) D.C., a South American medicinal herb. This study explored the in vitro effects of this herb's infusion on human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs), providing insights into its anti-inflammatory potential and its traditional use as an anti-inflammatory agent in various disease conditions (Cosentino et al., 2008).
Hepatoprotective Activity of Achyrocline satureioides(Lam) D. C.
The study by Kadarian et al. (2002) highlights the hepatoprotective and choleretic activities of Achyrocline satureioides(Lam) D. C. (Asteraceae), used in folk medicine for gastrointestinal and hepatic disorders. The research demonstrates the effectiveness of its aqueous extract in inhibiting liver damage in a bromobenzene-induced hepatotoxicity model in mice, supporting its use as a hepatoprotective and digestive agent (Kadarian et al., 2002).
Achyrocline satureioides (Lam.) D.C. Hydroalcoholic Extract Inhibits Neutrophil Functions
Barioni et al. (2013) studied the effects of Achyrocline satureioides (Lam.) D.C.'s hydroalcoholic extract on neutrophil trafficking into inflamed tissue. Their findings indicate that the extract reduces neutrophil influx and secretion of inflammatory mediators, highlighting its potential in modulating neutrophil functions related to the innate immune response (Barioni et al., 2013).
IRIDOID GLUCOSIDES OF SPECIES OF LAMIUM AND SOME RELATED GENERA
Adema (1968) explored the presence of iridoid glucosides, including lamioside, in species of Lamium and related genera. The study paper chromatographically analyzed these species, highlighting the occurrence and characteristics of these compounds across various species (Adema, 1968).
Effects of Exposure to Ethanolic Extract from Achyrocline satureioides (Lam.) D.C. Flowers
Maciel et al. (2019) investigated the effects of an ethanolic extract of Achyrocline satureioides (LAM) D.C. flowers on reproductive and developmental parameters in Wistar rats. This study sheds light on the potential impact of this extract on the male reproductive system and developmental aspects in offspring, contributing to understanding its pharmacological profile (Maciel et al., 2019).
Eigenschaften
CAS-Nummer |
19228-19-4 |
|---|---|
Produktname |
Lamioside |
Molekularformel |
C18H28O11 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
[(1S,4aR,5R,7S,7aS)-4a,5-dihydroxy-4,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C18H28O11/c1-7-6-26-16(28-15-13(24)12(23)11(22)9(5-19)27-15)14-17(3,29-8(2)20)4-10(21)18(7,14)25/h6,9-16,19,21-25H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,15+,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
KPUSIQDGYABESP-CJHMEAONSA-N |
Isomerische SMILES |
CC1=CO[C@H]([C@H]2[C@@]1([C@@H](C[C@]2(C)OC(=O)C)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1=COC(C2C1(C(CC2(C)OC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
CC1=COC(C2C1(C(CC2(C)OC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



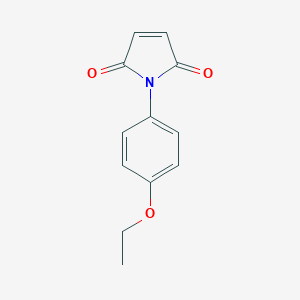
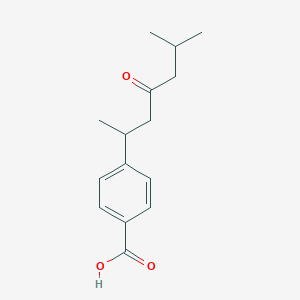
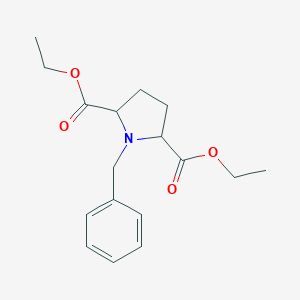
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
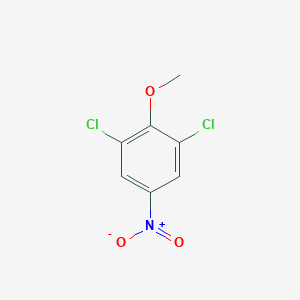
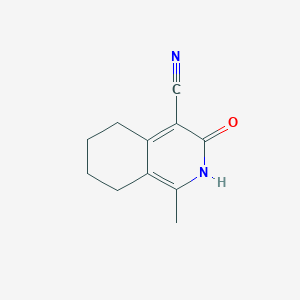
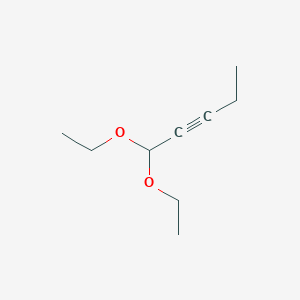
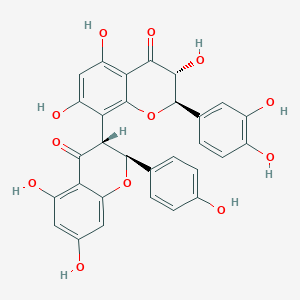

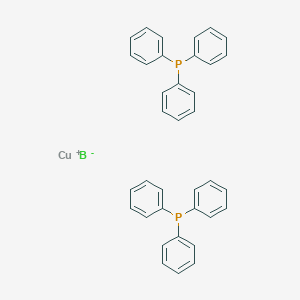
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
